N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
Description
Properties
Molecular Formula |
C13H17N5O6 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1 |
InChI Key |
FRJVWKHHAKIXSR-LKEWCRSYSA-N |
Isomeric SMILES |
COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Purine Base Preparation
- The purine core, typically 6-oxo-1H-purine, is synthesized or procured with reactive sites at the 2- and 9-positions.
- Functionalization at the 2-position is achieved by nucleophilic substitution or amide coupling to introduce the methoxyacetamide group.
- Protecting groups may be used to mask reactive sites during intermediate steps.
Sugar Moiety Attachment
- The oxolane ring with stereochemistry (2R,4S,5R) is prepared or isolated from chiral precursors.
- The sugar is linked to the purine at the N9 position via glycosidic bond formation, often using Lewis acid catalysis or other glycosylation methods.
- Hydroxyl groups on the sugar are protected/deprotected as needed to prevent side reactions.
Introduction of 2-Methoxyacetamide Group
- The 2-position of the purine ring is functionalized by reaction with methoxyacetyl chloride or equivalent reagents to form the amide linkage.
- Reaction conditions are optimized to avoid degradation of the sugar moiety and maintain stereochemical purity.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Catalysts | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Purine functionalization | Methoxyacetyl chloride, base (e.g., triethylamine) | Dichloromethane or DMF | 0–25 °C | Controlled addition to avoid side reactions |
| 2 | Glycosylation | Lewis acids (e.g., TMSOTf, BF3·OEt2) | Dichloromethane, acetonitrile | 0–40 °C | Stereoselective glycosylation |
| 3 | Deprotection | Acidic or basic hydrolysis agents | Methanol, water | Ambient to 50 °C | Removal of protecting groups |
| 4 | Purification | Chromatography | Various | Ambient | High purity required |
Research Findings and Optimization
- Stereochemical Control: The stereochemistry at the sugar ring carbons (2R,4S,5R) is critical for biological activity and is controlled by using chiral starting materials or chiral catalysts during glycosylation.
- Yield Optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.
- Purity: High-performance liquid chromatography (HPLC) is essential for isolating the desired isomer and removing impurities.
- Scalability: Industrial synthesis adapts these methods with continuous flow reactors and optimized catalysts to improve throughput and reduce costs.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Purine functionalization temperature | 0–25 °C | Prevents decomposition |
| Glycosylation catalyst | TMSOTf, BF3·OEt2 (0.1–1 equiv) | Controls stereoselectivity |
| Solvent | Dichloromethane, DMF, acetonitrile | Influences reaction rate and selectivity |
| Reaction time | 1–24 hours | Balances conversion and side reactions |
| Purification method | Reverse-phase HPLC | Ensures high purity and isomer separation |
Summary of Key Research Sources
- Patent literature (e.g., US8921341B2) describes antiviral compounds with similar purine nucleoside structures and outlines synthetic routes involving amide functionalization and glycosylation steps.
- Peer-reviewed chemical synthesis reports emphasize the importance of stereochemical control in the sugar moiety and the use of mild conditions for amide bond formation.
- Chemical databases (e.g., PubChem) provide structural and physicochemical data supporting the synthetic feasibility of the compound.
- Industrial synthesis protocols focus on scalable, cost-effective methods with optimized catalysts and solvents to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of ketones or aldehydes.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups, such as the methoxy group, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Properties
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide has been studied for its potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting viral polymerases. For instance, studies on related nucleosides show that modifications in the sugar moiety enhance antiviral activity against viruses such as HIV and Hepatitis C .
Anticancer Activity
Recent investigations have suggested that this compound may possess anticancer properties. The purine derivative structure is known to interfere with nucleic acid synthesis in cancer cells. In vitro studies have demonstrated that derivatives of purine can induce apoptosis in various cancer cell lines, including breast and prostate cancer .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in nucleic acid metabolism. For example, inhibition of adenosine deaminase has been linked to enhanced immune responses in certain therapeutic contexts .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of modified purine derivatives, including this compound. The results indicated a significant reduction in viral load in infected cell cultures compared to controls. The compound showed IC50 values in the low micromolar range, demonstrating its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Mechanism
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and evaluated their effects on MCF7 breast cancer cells. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
(i) Purine Base Modifications
- Compound 43 (1) : A 2-methylpropanamide group increases hydrophobicity, which may improve membrane permeability.
- Compound in : A 6-amino group (vs. 6-oxo) enhances hydrogen-bonding capacity, mimicking natural adenosine .
(ii) Oxolane Ring Modifications
- Stereochemistry : The (2R,4S,5R) configuration in the target compound contrasts with (2R,4S,5S) in Compound 42 (2), affecting sugar puckering and oligonucleotide backbone conformation .
- Protecting Groups : Trityl (Compound 43) and tert-butyldimethylsilyl () groups prevent undesired reactions during synthesis but require harsh deprotection conditions .
(iii) Thiophosphate vs. Phosphoramidate Linkages
- Thiophosphates (Compounds 43, 42): Improve oligonucleotide stability against nucleases but may reduce binding affinity due to steric bulk .
- Phosphoramidates (Compounds 11, 35): Enable controlled chain elongation in solid-phase synthesis, with 2-cyanoethyl groups facilitating post-synthesis removal .
Analytical and Pharmacological Data
Biological Activity
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is a complex organic compound with significant implications in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Molecular Structure and Properties
This compound features a purine base linked to a sugar moiety (a modified ribose) and a methoxyacetamide group. The structural formula can be expressed as:
The unique configuration of this molecule allows it to engage in various biochemical interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key points include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, which may lead to altered metabolic pathways. For example, it has been shown to interact with nucleoside triphosphate hydrolases, affecting nucleotide metabolism.
- Protein-Ligand Interactions : Its ability to form hydrogen bonds and hydrophobic interactions with target proteins suggests potential roles in modulating protein functions and pathways involved in cell signaling.
Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral activity against various viruses. For instance:
- Mechanism Against Viral Replication : The compound may interfere with viral RNA synthesis by inhibiting key viral enzymes involved in replication.
- Case Study : In vitro studies demonstrated that this compound showed significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV).
Anticancer Activity
The compound has also been studied for its potential anticancer effects:
- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : A study involving glioblastoma cells showed that treatment with this compound led to reduced cell viability and increased rates of apoptosis.
Research Findings
A summary of notable findings related to the biological activity of this compound is presented below:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?
- Methodology : Utilize palladium-catalyzed reductive cyclization reactions with formic acid derivatives as CO surrogates, which ensure controlled stereochemistry. Purification via column chromatography (C18 reverse-phase) followed by crystallization in propan-2-ol solvate systems can achieve >95% enantiomeric excess .
- Key Parameters : Monitor reaction progress using HPLC with chiral stationary phases (e.g., Chiralpak IA) to verify stereochemical fidelity .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS/MS and compare with reference standards.
- Critical Findings : The compound degrades rapidly at pH < 3 due to hydrolysis of the methoxyacetamide group. Store lyophilized powder at -20°C in inert atmospheres to minimize decomposition .
Q. What crystallographic techniques are optimal for resolving its 3D structure?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) at 123 K with a triclinic P1 space group. Disorder in solvate molecules (e.g., propan-2-ol) requires refinement using the SQUEEZE algorithm in PLATON to model electron density .
- Data Interpretation : Confirm hydrogen-bonding networks (e.g., oxolan-2-yl hydroxyl groups) using Mercury software to validate intramolecular interactions .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data regarding conformational flexibility be resolved?
- Methodology : Combine dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) with SCXRD to assess rotameric states. For example, the oxolan-2-yl ring may exhibit chair-to-twist-boat transitions under thermal stress, detectable via NOESY correlations and B-factor analysis in crystallography .
- Case Study : In , solvent disorder in the crystal lattice caused apparent discrepancies; molecular dynamics simulations (AMBER) reconciled these with experimental data .
Q. What strategies are effective for studying its interaction with P2Y purinergic receptors?
- Methodology : Use surface plasmon resonance (SPR) with immobilized receptor extracellular domains to measure binding kinetics (ka/kd). Competitive assays with AR-C67085 (a known P2Y antagonist) can identify allosteric modulation .
- Advanced Applications : Fluorescently labeled analogs (e.g., BODIPY-conjugated derivatives) enable live-cell imaging of receptor internalization via confocal microscopy .
Q. How can researchers address low bioavailability in in vivo models?
- Methodology : Develop prodrug derivatives by masking the 4-hydroxy group with enzymatically cleavable protectants (e.g., tert-butoxycarbonyl). Assess pharmacokinetics via LC-MS/MS in rodent plasma, focusing on hydrolysis rates in hepatic microsomes .
- Optimization : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) may prolong half-life by reducing oxidative metabolism .
Q. What computational approaches predict metabolic pathways and potential toxicity?
- Methodology : Use Schrödinger’s QikProp for ADME profiling and MetaCore for pathway enrichment analysis. Molecular docking (AutoDock Vina) identifies cytochrome P450 3A4 as the primary metabolizing enzyme, correlating with in vitro hepatotoxicity assays .
- Validation : Compare predicted metabolites (e.g., 6-oxo-1H-purin-2-yl cleavage products) with experimental HRMS data from microsomal incubations .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?
- Methodology : Perform transcriptomic profiling (RNA-seq) of treated tissues to identify off-target effects (e.g., unintended kinase inhibition). Validate using CRISPR-Cas9 knockout models of suspected secondary targets .
- Case Example : In , AR-C69931M showed divergent activity in cell-free vs. whole-blood assays due to plasma protein binding, resolved by adjusting free-drug concentrations in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
